

Physical and chemical properties of Chrysene-D12

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Compound of Interest		
Compound Name:	Chrysene-D12	
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An In-depth Technical Guide to the Physical and Chemical Properties of Chrysene-D12

Introduction

Chrysene-D12 is the deuterated form of Chrysene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings.[1] As a stable isotope-labeled compound, Chrysene-D12 serves as a critical internal standard for the quantitative analysis of Chrysene and other PAHs in various environmental and biological matrices.[2] Its use in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), allows for precise and accurate quantification by correcting for analyte loss during sample preparation and analysis.[2][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of Chrysene-D12, detailed experimental protocols for its use and characterization, and visual diagrams to illustrate key workflows.

General and Chemical Properties

Chrysene-D12 is chemically stable, though it is combustible and incompatible with strong oxidizing agents. It is essential to protect the compound from moisture.



Property	Value	Source
Chemical Name	1,2,3,4,5,6,7,8,9,10,11,12- dodecadeuteriochrysene	
Synonyms	Chrysene, perdeutero-; Benzo[a]phenanthrene-d12	
CAS Number	1719-03-5	_
Molecular Formula	C18D12	_
Molecular Weight	240.36 g/mol	_
InChIKey	WDECIBYCCFPHNR- AQZSQYOVSA-N	_

Physical Properties

The physical characteristics of **Chrysene-D12** are well-defined, making it a reliable standard for analytical applications.

Property	Value	Unit	Source
Melting Point	252 - 254	°C	
Boiling Point	448	°C	
Density	1.2 ± 0.1	g/cm³	
logPoct/wat (Octanol/Water Partition Coeff.)	5.146		_
Storage Temperature	20	°C	

Solubility



Solvent	Solubility	Source
Water	Insoluble	
Chloroform	Slightly Soluble	
DMSO	Slightly Soluble	_

Spectroscopic and Chromatographic Data

Spectroscopic data is fundamental to confirming the identity and isotopic enrichment of **Chrysene-D12**.

Property	Value	Unit	Source
Mass Spectrometry (Top Peak)	240	m/z	
Mass Spectrometry (2nd Highest Peak)	236	m/z	
Kovats Retention Index (Semi-standard non-polar)	2437.4, 2468, 2442.7		•

Experimental Protocols

The following sections detail the methodologies for the analysis and purity assessment of **Chrysene-D12**.

Protocol for Isotopic and Chemical Purity Assessment

Verifying the deuterium incorporation and assessing the isotopic and chemical purity of **Chrysene-D12** is crucial. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this characterization.

Objective: To confirm the successful deuteration and quantify the isotopic and chemical purity of a **Chrysene-D12** sample.



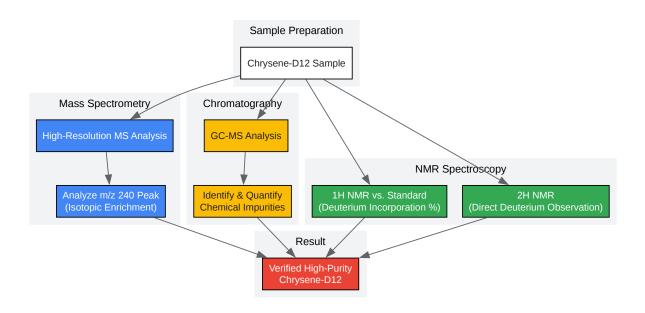
Methodology:

- Mass Spectrometry (MS) Analysis:
 - Instrumentation: High-resolution mass spectrometer.
 - Ionization: Use a soft ionization technique to minimize fragmentation and keep the mass spectrum dominated by the parent ion peak.
 - Procedure:
 - 1. Prepare a dilute solution of the **Chrysene-D12** sample.
 - 2. Infuse the sample into the mass spectrometer.
 - 3. Acquire the mass spectrum.
 - Data Analysis:
 - 1. Confirm the presence of the parent molecular ion peak at an m/z of 240, which corresponds to C₁₈D₁₂. The molecular weight of unlabeled chrysene is approximately 228.29 g/mol; the shift to 240 confirms the incorporation of 12 deuterium atoms.
 - 2. Quantify the level of isotopic enrichment by measuring the relative intensities of the ion peak at m/z 240 against any residual, partially deuterated isotopologues.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H (Proton) NMR:
 - 1. Dissolve a known quantity of the **Chrysene-D12** sample and a known internal standard in a suitable deuterated solvent.
 - 2. Acquire the ¹H NMR spectrum.
 - 3. In a fully deuterated sample, the characteristic signals of aromatic protons will be absent or significantly diminished.



- 4. Determine the percentage of deuterium incorporation by integrating any remaining ¹H signals relative to the internal standard.
- ²H (Deuterium) NMR:
 - 1. Acquire the ²H NMR spectrum of the sample.
 - 2. This method directly observes the incorporated deuterium atoms, although the signals are typically broad due to deuterium's quadrupolar nucleus.
- Chromatographic Purity Analysis (GC-MS):
 - Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
 - Procedure:
 - 1. Vaporize the sample and inject it into a capillary column where separation occurs based on boiling point and interaction with the stationary phase.
 - 2. The separated compounds enter the mass spectrometer for detection.
 - Data Analysis:
 - 1. Identify and quantify any chemical impurities, such as isomers or unrelated contaminants.
 - 2. The mass spectrometer detector can differentiate between **Chrysene-D12** and any residual non-deuterated chrysene based on their different mass-to-charge ratios.





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Diagram 1: Workflow for the purity assessment of Chrysene-D12.

Protocol for PAH Analysis in Environmental Samples using GC-MS with Chrysene-D12 Internal Standard

Chrysene-D12 is commonly used as an internal standard for the quantification of PAHs in complex matrices.

Objective: To accurately quantify PAH concentrations in an environmental sample (e.g., homogenized fish tissue, water).

Methodology:

- Sample Preparation and Extraction:
 - 1. Weigh a homogenized sample (e.g., 5 g freeze-dried fish tissue).



- 2. Spike the sample with a known amount of a surrogate standard mixture containing **Chrysene-D12**.
- 3. Extract the sample using an appropriate solvent and method (e.g., dichloromethane (DCM) at 100 °C and 2000 psi).
- 4. Dry the extract by passing it through a sodium sulfate column.
- 5. Perform solvent exchange into hexane.
- Sample Cleanup:
 - 1. Transfer the hexane extract to a fully activated silica gel clean-up column.
 - 2. Elute with 40 mL of hexane, followed by 70 mL of 50% DCM in hexane.
 - 3. Recover the PAH fraction in iso-octane and concentrate the volume.
- GC-MS Analysis:
 - Instrumentation: Agilent 6890 Gas Chromatograph with a 5973 Mass Selective Detector or equivalent.
 - Column: HP-5ms fused silica capillary column (30 m length, 0.025 mm inner diameter,
 0.25 µm film thickness).
 - Injection: 2 μL sample injection in pulsed split-less mode.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Temperature Program:
 - Initial: 80 °C, hold for 2 min.
 - Ramp 1: 50 °C/min to 100 °C.
 - Ramp 2: 5 °C/min to 300 °C.
 - Final: Hold at 300 °C for 5 min.

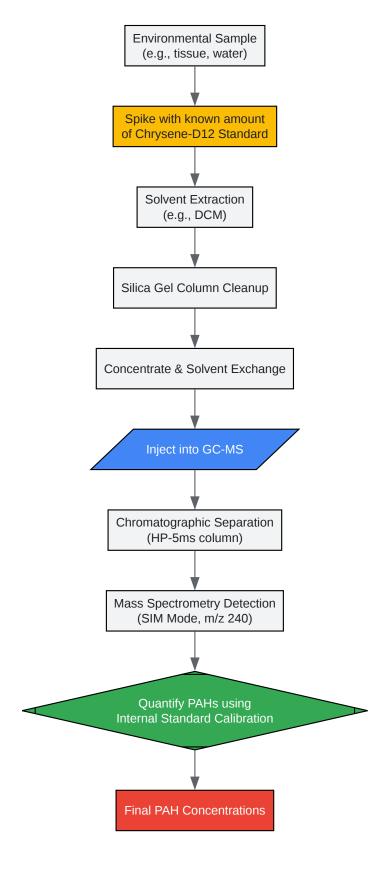






- MS Parameters:
 - Injector Temperature: 260 °C.
 - Transfer Line Temperature: 300 °C.
 - Ion Source Temperature: 230 °C.
 - Mode: Selective Ion Monitoring (SIM) to enhance sensitivity. Monitor two ions for each target analyte and for **Chrysene-D12** (e.g., m/z 240).
- Quantification:
 - 1. Generate a 5-point calibration curve using authentic standards.
 - 2. The concentration of each PAH is determined by comparing its peak area to the peak area of the **Chrysene-D12** internal standard, using the calibration curve to calculate the final concentration.





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Diagram 2: General workflow for PAH analysis using GC-MS.



Safety and Hazards

Chrysene-D12 is associated with significant health and environmental hazards. It is suspected of causing genetic defects and may cause cancer. It is also classified as very toxic to aquatic life with long-lasting effects.

GHS Hazard Statements:

- H341: Suspected of causing genetic defects.
- H350: May cause cancer.
- H410: Very toxic to aquatic life with long lasting effects.

Users must obtain special instructions before use and handle the compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area or fume hood. Avoid release to the environment.

Conclusion

Chrysene-D12 is an indispensable tool in analytical chemistry, particularly for the trace analysis of polycyclic aromatic hydrocarbons. Its well-characterized physical and chemical properties, combined with its isotopic stability, make it an ideal internal standard. The experimental protocols outlined in this guide for purity assessment and quantitative analysis provide a framework for its effective application in research and regulatory monitoring. Proper handling and adherence to safety protocols are paramount due to the compound's potential health and environmental hazards.

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